molecular formula C13H11ClO3S B14549235 3-Chlorophenyl phenylmethanesulfonate CAS No. 62162-72-5

3-Chlorophenyl phenylmethanesulfonate

Cat. No.: B14549235
CAS No.: 62162-72-5
M. Wt: 282.74 g/mol
InChI Key: ZEJWWEMVRFOOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorophenyl phenylmethanesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a phenylmethane backbone, with a chlorine atom substituted at the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenyl phenylmethanesulfonate typically involves the reaction of 3-chlorophenol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-Chlorophenol+Phenylmethanesulfonyl chloride3-Chlorophenyl phenylmethanesulfonate+HCl\text{3-Chlorophenol} + \text{Phenylmethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Chlorophenol+Phenylmethanesulfonyl chloride→3-Chlorophenyl phenylmethanesulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenyl phenylmethanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation: The phenyl ring can be oxidized under strong oxidizing conditions to form quinones or other oxidized derivatives.

    Reduction: The sulfonate group can be reduced to a sulfinate or sulfide under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylmethanesulfonates.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of sulfinates or sulfides.

Scientific Research Applications

3-Chlorophenyl phenylmethanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Chlorophenyl phenylmethanesulfonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic or covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The phenyl ring and chlorine substituent may also contribute to the compound’s reactivity and specificity by influencing its electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethanesulfonate: Lacks the chlorine substituent, resulting in different reactivity and applications.

    3-Bromophenyl phenylmethanesulfonate: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    4-Chlorophenyl phenylmethanesulfonate: Chlorine substituent at the fourth position, affecting its reactivity and interactions.

Uniqueness

3-Chlorophenyl phenylmethanesulfonate is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

CAS No.

62162-72-5

Molecular Formula

C13H11ClO3S

Molecular Weight

282.74 g/mol

IUPAC Name

(3-chlorophenyl) phenylmethanesulfonate

InChI

InChI=1S/C13H11ClO3S/c14-12-7-4-8-13(9-12)17-18(15,16)10-11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

ZEJWWEMVRFOOML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.